(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole moiety, a piperazine ring, and a phenylprop-2-en-1-one structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-benzothiazol-2-amine with piperazine, followed by the reaction with cinnamaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
- 4-Iodobenzoic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
(E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-11H,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNYOFTVJNFIDX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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